Pyridine-15N
Overview
Description
Pyridine-15N is a nitrogen-15 labeled derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
Target of Action
Pyridine-15N is a stable isotope of pyridine, a basic heterocyclic organic compound
Mode of Action
It’s known that pyridines can act as ligands, binding to metal ions in biological systems . The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form a coordinate bond with the metal ion. This interaction can lead to changes in the biochemical properties of the target, potentially altering its function.
Biochemical Pathways
A study on the microbial degradation of pyridine has proposed a nitrogen metabolism pathway . In this pathway, pyridine is degraded through a series of reactions, ultimately leading to the formation of ammonia and other nitrogenous compounds
Pharmacokinetics
The use of isotopically labeled compounds like this compound can aid in the study of drug metabolism and pharmacokinetics . The incorporation of the 15N isotope allows for the tracking of the compound through biological systems, providing valuable information about its bioavailability and metabolic fate .
Result of Action
For instance, when pyridines act as ligands, they can alter the function of metalloproteins, potentially leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-15N can be synthesized through several methods. One common approach involves the incorporation of nitrogen-15 into the pyridine ring via ring-opening to NTf-Zincke imines, followed by ring-closure with commercially available nitrogen-15 ammonium chloride salts . This method is effective for a range of substituted pyridines and provides high nitrogen-15 incorporation rates.
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis of pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Pyridine N-oxide.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
NMR Spectroscopy: The nitrogen-15 isotope provides enhanced sensitivity and resolution in NMR studies, making it valuable for structural elucidation of organic compounds.
Mass Spectrometry: this compound is used as an internal standard in mass spectrometry for accurate quantification and analysis of compounds.
Biological Studies: It is used in metabolic studies to trace nitrogen pathways in biological systems.
Pharmaceutical Research: this compound is employed in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.
Comparison with Similar Compounds
Pyridine: The non-labeled version of Pyridine-15N.
Pyridine-d5: A deuterium-labeled derivative of pyridine.
Aniline-15N: A nitrogen-15 labeled derivative of aniline.
Uniqueness: this compound is unique due to its nitrogen-15 labeling, which provides specific advantages in NMR spectroscopy and mass spectrometry. Compared to other labeled compounds, this compound offers enhanced sensitivity and resolution in analytical techniques, making it a valuable tool in scientific research.
Biological Activity
Pyridine-15N is a nitrogen-labeled derivative of pyridine, which has garnered significant attention in the field of biomedical imaging and molecular biology. The incorporation of the stable isotope nitrogen-15 (15N) into pyridine allows for enhanced imaging capabilities using techniques such as magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR). This article reviews the biological activity of this compound, focusing on its applications, synthesis, and the insights gained from various studies.
Synthesis of this compound
The synthesis of 15N-labeled pyridine can be achieved through several methods, with the Zincke reaction being a notable approach. This method allows for the efficient production of 15N-enriched pyridines with yields exceeding 30% and isotopic purity greater than 81% . The synthesis involves the reaction of ammonium chloride (15NH4Cl) with carbonyl compounds, resulting in various pyridine derivatives suitable for biological applications.
Hyperpolarization Techniques
This compound is primarily utilized in hyperpolarized MRI, where it serves as a contrast agent. Hyperpolarization techniques such as SABRE (Signal Amplification By Reversible Exchange) enhance the NMR signal of 15N-pyridine derivatives, allowing for improved imaging resolution and sensitivity . The ability to monitor biological processes in real-time makes these compounds invaluable in medical diagnostics.
Table 1: Summary of Hyperpolarization Techniques for this compound
Technique | Description | Advantages |
---|---|---|
SABRE | Enhances NMR signal through reversible exchange with parahydrogen | High sensitivity, rapid imaging |
DNP | Dynamic nuclear polarization increases signal through microwave irradiation | Significant signal enhancement |
pH-Sensitive Imaging Probes
One of the most promising applications of this compound is its use as a pH-sensitive imaging probe. Studies have shown that hyperpolarized 15N-pyridine derivatives exhibit sharp chemical shifts that are highly sensitive to pH changes. For instance, differences in chemical shifts exceeding 90 ppm have been observed between the free base and protonated forms of these compounds . This property enables the detection of subtle pH variations within biological tissues, which is crucial for diagnosing conditions such as tumors or ischemia.
Case Study: pH Imaging with Hyperpolarized Pyridine Derivatives
In a study conducted by Cudalbu et al., hyperpolarized 15N-pyridine was injected into a rat model to assess its ability to differentiate between acidic and basic environments. The results demonstrated that the compound could successfully indicate pH levels in real-time, showcasing its potential for clinical applications in monitoring tumor microenvironments .
Enzymatic Activity Monitoring
This compound has also been employed to monitor enzymatic activities in vitro. For example, studies have reported on the conversion rates of hyperpolarized 15N-choline to other metabolites using choline kinase. The initial rate of buildup was estimated at approximately 1.45 mM/min, indicating that these compounds can serve as substrates for biochemical reactions while providing real-time feedback through NMR signals .
Properties
IUPAC Name |
(115N)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480016 | |
Record name | Pyridine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34322-45-7 | |
Record name | Pyridine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34322-45-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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